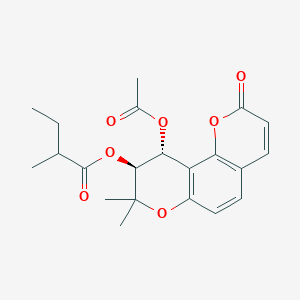

Peucedanocoumarin I

説明

Peucedanocoumarin I is a natural product found in Peucedanum praeruptorum with data available.

科学的研究の応用

Ethnopharmacological Relevance

The genus Peucedanum, which includes Peucedanocoumarin I, has a rich ethnopharmacological history. Extracts from various species have been used in traditional medicine to treat conditions like cough, cramps, pain, rheumatism, asthma, and angina. Peucedanum species are known for their rich content in essential oils and coumarins. These species show a wide spectrum of pharmacological activities, with many activities linked to the presence of coumarins, flavonoids, phenolics, and essential oils (Sarkhail, 2014).

Pharmacological Properties

Peucedanum species, particularly those containing coumarins like this compound, have demonstrated various pharmacological properties. These include anti-inflammatory, antimicrobial, cardioprotective, and anti-asthmatic effects. For instance, coumarins from Peucedanum praeruptorum have shown potential in treating allergic asthma by suppressing airway inflammation and Th2 predominant response in mice (Xiong et al., 2012).

Biosynthesis and Gene Expression

Research on Peucedanum praeruptorum, which produces coumarins including this compound, involves studying the biosynthesis pathways. This includes selecting stable reference genes for accurate normalization in gene expression studies (Zhao et al., 2016). Comparative transcriptomics have been used to identify crucial genes involved in coumarin biosynthesis in Peucedanum praeruptorum (Song et al., 2022).

Chemical Composition and Isolation Techniques

Studies have focused on the isolation and purification of coumarins, including this compound, from various Peucedanum species. Techniques such as reversed-phase and normal-phase preparative thin-layer chromatography have been utilized for this purpose (Bartnik et al., 2005).

Potential in Treating Neurodegenerative Diseases

This compound has been studied for its potential in treating neurodegenerative diseases like Parkinson's Disease. Synthetic variants of Peucedanocoumarin have shown promise in preventing α-synuclein neurotoxicity in animal models of Parkinson's Disease (Kim et al., 2022).

Anti-Obesity Activities

Dihydropyranocoumarin derivatives from Peucedanum japonicum, related to this compound, have shown anti-obesity activities. These compounds have been found to inhibit lipogenesis in adipocytes, demonstrating potential in obesity treatment (Taira et al., 2017).

Metabolic Characterization

The metabolic profile of this compound, among other compounds, has been investigated to understand their absorption, metabolism, and pharmacokinetic profile. This research is crucial for the development of new drugs and therapies, especially for cardiovascular disorders (Song et al., 2011).

Anti-Asthma Potential

Studies have shown that coumarin glucosides, like those present in Peucedanum species, exhibit anti-asthma potential by suppressing airway inflammation, hyper-responsiveness, and remodeling in murine models of chronic asthma (Xiong et al., 2014).

Coumarins Biosynthesis and Transport

Research on Peucedanum praeruptorum integrates transcriptome and metabolomics datasets to investigate the genes involved in the biosynthesis and transport of coumarins, including this compound. This approach helps in understanding the molecular mechanisms underlying the production and distribution of these compounds (Zhao et al., 2015).

Safety and Hazards

The safety data sheet for Peucedanocoumarin I suggests that it should be handled with care. Users are advised to wash thoroughly after handling, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

将来の方向性

The future directions of research on Peucedanocoumarin I could involve further investigation into the correlation between the expression of key enzyme genes and the accumulation of coumarin content at various growth and development phases . Additionally, more research could be conducted to understand the process by which important enzymes control the production and accumulation of coumarin .

特性

IUPAC Name |

[(9S,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11?,18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBNSPFBYXGREE-VEQZCADJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

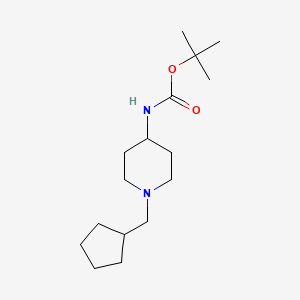

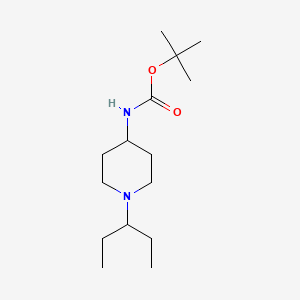

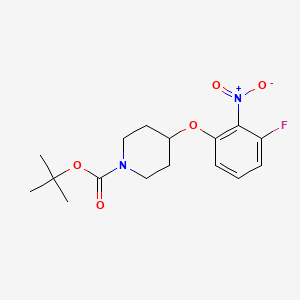

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

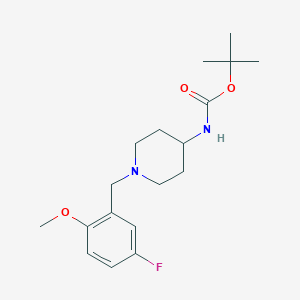

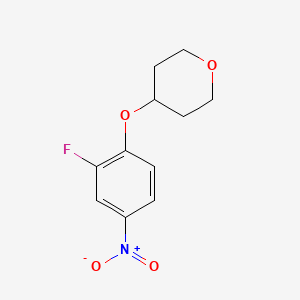

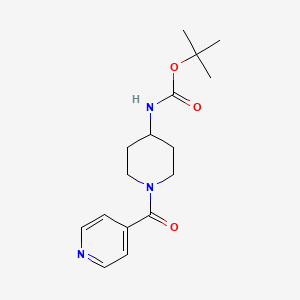

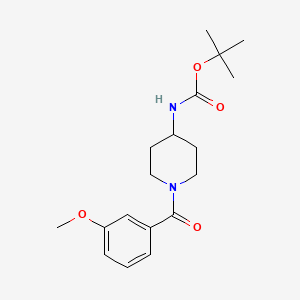

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

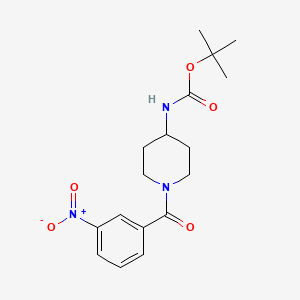

![tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3027430.png)

![tert-Butyl 4-[(5-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027431.png)

![tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate](/img/structure/B3027432.png)

![tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027433.png)

![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B3027438.png)

![tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027440.png)